
1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and two methyl groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene can be synthesized through various methods. One common approach involves the bromination of 2-(chloromethyl)-3,4-dimethylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the benzylic position, where the chloromethyl group is replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
科学研究应用
1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological processes.
作用机制
The mechanism of action of 1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and chloromethyl groups makes the compound susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
Similar Compounds
1-Bromo-2-chlorobenzene: Similar structure but lacks the methyl groups.
2-Bromo-1-chloromethylbenzene: Similar structure but different substitution pattern.
1,2-Dibromo-3,4-dimethylbenzene: Similar structure but with two bromine atoms instead of a bromine and a chloromethyl group.
Uniqueness
1-Bromo-2-(chloromethyl)-3,4-dimethylbenzene is unique due to the presence of both bromine and chloromethyl groups on the benzene ring, along with two methyl groups. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
属性
分子式 |
C9H10BrCl |
|---|---|
分子量 |
233.53 g/mol |
IUPAC 名称 |
1-bromo-2-(chloromethyl)-3,4-dimethylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-6-3-4-9(10)8(5-11)7(6)2/h3-4H,5H2,1-2H3 |
InChI 键 |
LDXILYIPJRJOGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)Br)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


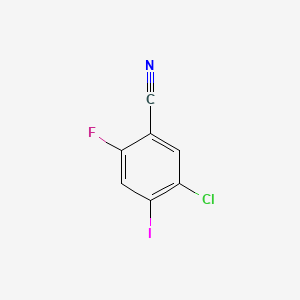
![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)
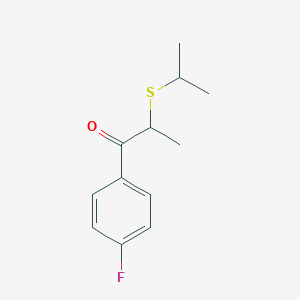
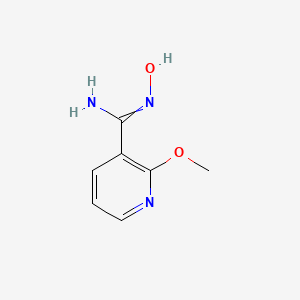
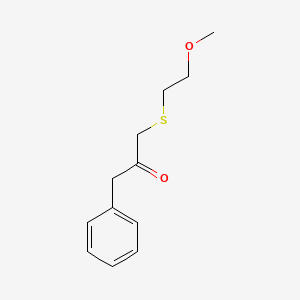
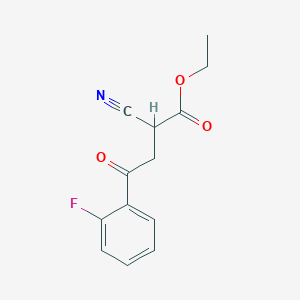


![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)

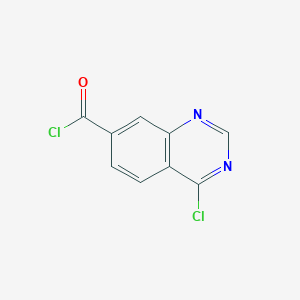
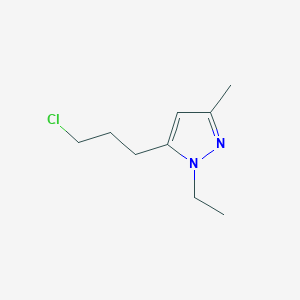
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)
![6,6',6'',6'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayl)tetrakis(2-naphthoic acid)](/img/structure/B13646831.png)
